

# An In-depth Technical Guide to Lankacidinol: Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lankacidinol*

Cat. No.: B608453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Lankacidinol**, a member of the lankacidin group of antibiotics, is a 17-membered macrocyclic polyketide produced by *Streptomyces rochei*. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Lankacidinol**. It includes a summary of its antimicrobial and emerging antitumor properties, with a focus on its mechanism of action as a microtubule stabilizing agent. Detailed experimental protocols for isolation, characterization, and biological evaluation are provided to facilitate further research and development.

## Chemical Structure and Properties

**Lankacidinol** is a complex macrocycle featuring a polyene chain, multiple stereocenters, and a lactone ring. Its chemical structure is closely related to other lankacidins, such as lankacidin C.

Chemical Structure:

- Molecular Formula: C<sub>25</sub>H<sub>35</sub>NO<sub>7</sub> [1][2]
- Molecular Weight: 461.5 g/mol [1][2]

- IUPAC Name: (2S)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide[1][2]

## Physicochemical Properties

Experimentally determined data for the physical properties of **Lankacidinol** are not readily available in the current literature. The following table includes computed data from publicly available chemical databases.

| Property                      | Value              | Source        |
|-------------------------------|--------------------|---------------|
| Melting Point                 | Data not available |               |
| Boiling Point                 | Data not available |               |
| Solubility                    | Data not available |               |
| logP (computed)               | 1.5                | PubChem[1][2] |
| Polar Surface Area (computed) | 133 Å <sup>2</sup> | PubChem[1][2] |

## Spectral Data

Detailed spectral data for **Lankacidinol** are dispersed in the literature, often within the supporting information of synthetic chemistry publications. The following tables summarize the expected and reported spectral characteristics.

**<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:** The proton and carbon NMR spectra of **Lankacidinol** are complex due to the large number of stereocenters and the macrocyclic structure. Key chemical shifts are often reported in comparison to those of its synthetic precursors or related natural products.

**Mass Spectrometry (MS):** Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of **Lankacidinol**.

| Ion                 | m/z      |
|---------------------|----------|
| [M+H] <sup>+</sup>  | 462.2486 |
| [M+Na] <sup>+</sup> | 484.2305 |

Infrared (IR) Spectroscopy: The IR spectrum of **Lankacidinol** is expected to show characteristic absorption bands for its functional groups.

| Functional Group     | Wavenumber (cm <sup>-1</sup> ) |
|----------------------|--------------------------------|
| O-H (hydroxyl)       | ~3400 (broad)                  |
| N-H (amide)          | ~3300                          |
| C-H (alkane/alkene)  | ~2850-3000                     |
| C=O (lactone, amide) | ~1650-1750                     |
| C=C (alkene)         | ~1600-1680                     |

## Biosynthesis

**Lankacidinol** is biosynthesized by *Streptomyces rochei* through a modular-iterative mixed polyketide synthase (PKS) pathway. The biosynthesis involves the sequential condensation of acetate and propionate units to form the polyketide backbone. The final and crucial step in the formation of the macrocyclic structure is an intramolecular cyclization reaction catalyzed by a flavin-dependent amine oxidase, LkcE.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified workflow of **Lankacidinol** biosynthesis.

## Biological Activity and Mechanism of Action

**Lankacidinol** exhibits a range of biological activities, including antimicrobial and antitumor properties.

## Antimicrobial Activity

**Lankacidinol**, along with other members of the lankacidin family, displays activity against various Gram-positive bacteria. While specific MIC values for **Lankacidinol** are not consistently reported, data for the closely related Lankacidin C provide an indication of its potential potency.

| Organism              | MIC (µg/mL) of Lankacidin C |
|-----------------------|-----------------------------|
| Staphylococcus aureus | 0.2 - 3.12                  |
| Bacillus subtilis     | 0.1 - 1.56                  |

## Antitumor Activity

A significant area of interest for **Lankacidinol** and its analogs is their potential as anticancer agents. The antitumor activity of the lankacidin class of compounds is attributed to their ability to stabilize microtubules.[1][3][4]

Mechanism of Action: Microtubule Stabilization

Lankacids bind to  $\beta$ -tubulin, a subunit of microtubules, at or near the paclitaxel binding site.[3][4] This binding promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. Microtubules are highly dynamic structures that are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, **Lankacidinol** arrests the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[3]



[Click to download full resolution via product page](#)

**Figure 2:** Signaling pathway of **Lankacidinol**-induced microtubule stabilization.

While specific  $IC_{50}$  values for **Lankacidinol** against various cancer cell lines are not widely published, studies on Lankacidin C demonstrate potent cytotoxic effects.

| Cell Line | Cancer Type     | $IC_{50}$ ( $\mu$ M) of Lankacidin C |
|-----------|-----------------|--------------------------------------|
| HeLa      | Cervical Cancer | ~10                                  |
| MCF-7     | Breast Cancer   | Data not readily available           |
| A549      | Lung Cancer     | Data not readily available           |

## Experimental Protocols

# Isolation and Purification of Lankacidinol from *Streptomyces rochei*

This protocol is a general procedure for the isolation of antimicrobial compounds from *Streptomyces* and can be adapted for **Lankacidinol**.

Workflow:



[Click to download full resolution via product page](#)

**Figure 3:** General workflow for the isolation and purification of **Lankacidinol**.

Methodology:

- Fermentation: Culture *Streptomyces rochei* in a suitable production medium (e.g., ISP2 broth) under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-10 days.
- Separation: Separate the fermentation broth from the mycelial cake by centrifugation or filtration.
- Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the compound.
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Chromatographic Purification:
  - Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
  - High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing **Lankacidinol** using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient).
- Characterization: Confirm the identity and purity of the isolated **Lankacidinol** using spectroscopic methods (NMR, MS, and IR).

## Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

### Methodology:

- Preparation of **Lankacidinol** Stock Solution: Dissolve a known weight of **Lankacidinol** in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

- Serial Dilutions: Perform a two-fold serial dilution of the **lankacidinol** stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of **lankacidinol** that completely inhibits the visible growth of the bacteria.

## Cell Viability (IC<sub>50</sub>) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **lankacidinol** and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
- IC<sub>50</sub> Calculation: The IC<sub>50</sub> value, the concentration of **lankacidinol** that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

### Methodology:

- **Tubulin Preparation:** Reconstitute purified tubulin in a polymerization buffer.
- **Assay Setup:** In a 96-well plate, add the tubulin solution to wells containing various concentrations of **lankacidinol**, a positive control (e.g., paclitaxel), and a negative control (vehicle).
- **Initiation of Polymerization:** Initiate polymerization by adding GTP and incubating the plate at 37°C.
- **Monitoring Polymerization:** Monitor the increase in turbidity (light scattering) at 340 nm over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.
- **Data Analysis:** Plot the absorbance against time to generate polymerization curves. Compare the curves for **lankacidinol**-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

## Conclusion

**Lankacidinol** is a promising natural product with a unique chemical structure and significant biological activities. Its antimicrobial properties against Gram-positive bacteria and its emerging role as a microtubule-stabilizing antitumor agent make it a valuable lead compound for drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of **lankacidinol** and its derivatives. Future research should focus on obtaining more comprehensive quantitative data on its physicochemical and biological properties, as well as elucidating the detailed molecular interactions underlying its mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Lankacidinol | C25H35NO7 | CID 121225227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lankacidinol: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608453#the-chemical-structure-and-properties-of-lankacidinol]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)